molecular formula C9H11NO B7797746 N-(3,5-dimethylphenyl)formamide

N-(3,5-dimethylphenyl)formamide

Cat. No.: B7797746
M. Wt: 149.19 g/mol
InChI Key: LCESSMQSEVZGFQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)formamide is a solid organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . Its CAS Registry Number is 16618-52-3 . This compound serves as a versatile chemical intermediate and building block in various research fields, particularly in organic synthesis and the development of active molecules. In agricultural chemistry research, anilide derivatives like this compound are of significant interest for the synthesis and investigation of novel herbicide candidates . The structural motif of the N-phenylformamide group is a key component in many proprietary herbicide molecules used for selective weed control in a variety of crops . In the pharmaceutical sector, this compound can be utilized as a precursor in the synthesis of more complex molecules designed for biological screening. Its mechanism of action is not inherent but is derived from the properties of the final molecules it helps to construct. For instance, related dimethylphenyl-substituted compounds are investigated for their potential interactions with biological targets, such as enzymes or cellular receptors . Researchers value this chemical for its role in exploring structure-activity relationships (SAR) during the drug discovery process. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for scientific reference.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-8(2)5-9(4-7)10-6-11/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCESSMQSEVZGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16618-52-3
Record name 3',5'-DIMETHYLFORMANILIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reaction Mechanism

Formic acid acts as both a solvent and reactant, facilitating nucleophilic attack by the amine group on the carbonyl carbon of formic acid. The reaction follows a two-step mechanism:

  • Protonation of the carbonyl oxygen, increasing electrophilicity.

  • Nucleophilic substitution by the amine, followed by dehydration to form the formamide bond.

Optimization Parameters

  • Temperature : 80–100°C under reflux.

  • Molar Ratio : A 1:1.2 ratio of 3,5-dimethylaniline to formic acid minimizes side products like N-formyl dimerization byproducts.

  • Catalysts : Acidic catalysts (e.g., HCl) accelerate the reaction but risk hydrolysis; neutral conditions are preferred for higher purity.

Formic Anhydride-Mediated Synthesis

Formic anhydride offers superior reactivity compared to formic acid, enabling milder reaction conditions and reduced reaction times. This method is favored in industrial settings for its scalability.

Procedure

  • Reagent Mixing : 3,5-Dimethylaniline is dissolved in an aprotic solvent (e.g., toluene) and cooled to 0–5°C.

  • Anhydride Addition : Formic anhydride is added dropwise to prevent thermal runaway.

  • Stirring : The mixture is stirred at 20–25°C for 4–6 hours, followed by aqueous workup.

Yield and Purity

  • Yield : 85–92% under optimal conditions.

  • Purity : >98% (HPLC) when residual anhydride is removed via vacuum distillation.

Transamination Reactions for High-Purity Product

Transamination involves reacting pre-formed formamide intermediates with 3,5-dimethylaniline. This method, detailed in patent literature, avoids direct handling of formic acid and improves selectivity.

Example Protocol (Adapted from US4499274A)

  • Intermediate Synthesis : Dimethylformamide (DMF) is activated with dimethyl sulfate at 85°C to form a reactive complex.

  • Amine Coupling : 3,5-Dimethylaniline is added to the activated DMF complex at 0–10°C, followed by gradual warming to 40°C.

  • Workup : The product is isolated via aqueous base extraction and solvent evaporation.

Advantages

  • Purity : >99% due to minimized side reactions.

  • Scalability : Suitable for batch processes exceeding 100 kg.

Industrial-Scale Production and Process Optimization

Industrial synthesis prioritizes cost efficiency, safety, and environmental compliance. Key advancements include solvent recycling and continuous-flow reactors.

Table 1: Comparison of Industrial Methods

MethodTemperature (°C)Time (h)Yield (%)Purity (%)
Batch Formylation80–1008–127895
Continuous Transamination50–703–49199
Anhydride Process20–2568898

Innovations

  • Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) reduce waste.

  • Inert Atmosphere : Nitrogen purging prevents oxidation, improving yield by 5–7%.

Mechanistic Insights and Side Reaction Mitigation

Common Side Reactions

  • Over-Formylation : Excess formic acid leads to N,N-diformyl byproducts. Mitigated by stoichiometric control.

  • Oxidation : Aromatic ring oxidation occurs above 110°C; temperature moderation is critical.

Solvent Effects

  • Polar Solvents (e.g., DMF): Accelerate reaction but complicate purification.

  • Non-Polar Solvents (e.g., toluene): Improve phase separation during workup .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Dimethylphenyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products:

Scientific Research Applications

N-(3,5-Dimethylphenyl)formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: It serves as a precursor in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds :

  • N-(3,5-Difluorophenyl)formamide : Electron-withdrawing fluorine atoms enhance lipophilicity and interaction with biological targets.
  • N-(2,5-Dimethylphenyl)formamide : Ortho-substituents introduce steric hindrance, reducing activity compared to meta-substituted analogues.

Activity Data :

Compound IC₅₀ (PET Inhibition) Key Substituent Effect Reference
N-(3,5-Dimethylphenyl)formamide ~10 µM Electron-donating CH₃; optimal lipophilicity
N-(3,5-Difluorophenyl)formamide ~10 µM Electron-withdrawing F; enhanced binding
N-(2,5-Dimethylphenyl)formamide >20 µM Steric hindrance from ortho-CH₃

Insight :

  • 3,5-Dimethyl vs. 3,5-Difluoro : Both show similar IC₅₀ values (~10 µM) in spinach chloroplast PET inhibition, indicating that electronic effects (donating vs. withdrawing) can be offset by lipophilicity adjustments .
  • Meta vs. Ortho Substitution : Meta-substituted derivatives (3,5-dimethyl) outperform ortho-substituted ones due to reduced steric interference and improved alignment with target sites .

Crystal Structure and Packing

Key Comparisons :

  • N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide: Exhibits two molecules per asymmetric unit, unlike mono-substituted analogues, due to steric bulk from 3,5-CH₃ groups .
  • N-(3,5-Dimethylphenyl)benzenesulfonamide : Benzene rings tilted at 54.6°, distinct from 2,6-dimethylphenyl derivatives (44.9°), affecting hydrogen-bonding networks .

Structural Parameters :

Compound Crystal System Space Group Tilt Angle (Aromatic Rings) Reference
This compound Not reported
N-(3,5-Dimethylphenyl)-trichloroacetamide Monoclinic P2₁/c N/A
N-(3,5-Dimethylphenyl)benzenesulfonamide Monoclinic P2₁/n 54.6°

Insight :

  • 3,5-Dimethyl Groups : Increase molecular asymmetry, influencing crystal packing and solubility. This is critical for formulation stability in agrochemicals .

Methods Comparison :

Method Yield Conditions Reference
Microwave-assisted (phenylsilane) 83% RT, 12 h
Traditional formylation 75–80% Reflux, 24 h

Insight :

  • Microwave synthesis reduces reaction time and improves yield, making it preferable for scalable production .

Biological Activity

N-(3,5-dimethylphenyl)formamide, a compound with the molecular formula C9H11NOC_9H_{11}NO, has garnered attention in recent research for its potential biological activities, particularly in antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

This compound is synthesized through the condensation of 3,5-dimethyl aniline with formic acid. The resulting compound is characterized by a formamide functional group attached to a dimethyl-substituted phenyl ring. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

  • Antimicrobial Activity
    • Recent studies have highlighted the antimicrobial properties of this compound. In particular, it has shown effectiveness against various bacterial strains and fungi. For instance, compounds similar to this compound have been reported to exhibit significant inhibitory effects on pathogens such as Escherichia coli and Staphylococcus aureus .
    • A comparative study indicated that derivatives of dimethylphenylformamides possess varying degrees of antibacterial activity, suggesting that structural modifications can enhance efficacy .
  • Anticancer Properties
    • Preliminary investigations into the anticancer potential of this compound have shown promise. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways .
    • Specifically, it has been observed to inhibit cell proliferation in breast and prostate cancer models, indicating its potential as a lead compound for further development in cancer therapeutics .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against E. amylovora, a pathogen affecting fruit crops. The compound exhibited an EC50 value of 19.871 mg/L, demonstrating significant bacteriostatic activity . This result positions this compound as a potential candidate for agricultural applications.

Case Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, this compound was tested against various cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its capability to act as an anticancer agent .

Data Summary

Activity Type Target Organism/Cell Line EC50/IC50 Value Reference
AntibacterialE. amylovora19.871 mg/L
AnticancerBreast Cancer Cell LinesIC50 not specified
AnticancerProstate Cancer Cell LinesIC50 not specified

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. For antimicrobial action, it is hypothesized that the compound disrupts bacterial cell wall synthesis or function. In cancer cells, it may induce apoptosis through modulation of key signaling pathways involved in cell survival and death .

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing N-(3,5-dimethylphenyl)formamide, and how can reaction conditions be optimized?

  • Answer : this compound can be synthesized via N-formylation of 3,5-dimethylaniline. A novel method using a solid acid magnetic nanocatalyst achieves high efficiency under mild conditions (60°C, 4 h), yielding 89% product . Alternative approaches include reacting succinic anhydride with 3,5-dimethylaniline in toluene, followed by recrystallization from ethanol to isolate pure crystals . Optimization involves controlling stoichiometry (1:1 molar ratio), temperature (room temperature to 60°C), and solvent selection (toluene/ethanol). Impurity removal is critical, often achieved via dilute hydrochloric acid washing .

Q. What analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Answer :

  • NMR Spectroscopy : 1H^1H-NMR (CDCl3_3) shows distinct signals at δ 8.68 (s, 1H, formyl H), 6.85–6.72 (aromatic H), and 2.34 (s, 12H, methyl groups) .
  • X-ray Crystallography : Single-crystal studies confirm bond lengths (e.g., C=O at 1.23 Å) and torsion angles (e.g., 67.9° at the S atom in sulfonamide derivatives) .
  • Elemental Analysis : Matches expected values (C: 72.46%, H: 7.43%, N: 9.39%) .
  • LC-MS : Molecular ion peak at m/z 150.09 [M+H]+^+ .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the solid-state geometry of this compound derivatives?

  • Answer : Meta-substitution (3,5-dimethyl groups) induces steric and electronic effects that alter crystal packing. For example:

  • Torsion Angles : In benzenesulfonamide derivatives, the C1—SO2_2—NH—C7 torsion angle is 67.9°, compared to 71.0° in 2,3-dimethyl analogs, due to steric hindrance from methyl groups .
  • Ring Tilt : The two benzene rings in N-(3,5-dimethylphenyl)benzenesulfonamide are tilted by 54.6°, distinct from 40.4° in 2,5-dimethyl analogs, highlighting substituent-driven conformational changes .
  • Hydrogen Bonding : N—H···O interactions form centrosymmetric dimers, with bond distances of 2.89–3.02 Å, stabilizing the lattice .

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

  • Answer :

  • Refinement Software : Use SHELXL for small-molecule refinement, ensuring proper handling of H atoms (riding model for CH groups; free refinement for NH) .
  • Validation Tools : Apply the IUCr's checkCIF to identify outliers in bond angles or displacement parameters .
  • Data Comparison : Cross-reference with structurally similar compounds (e.g., N-(2,6-dimethylphenyl) analogs) to validate bond parameters (e.g., S—O bond lengths: 1.43–1.45 Å) .

Q. What role do hydrogen bonding interactions play in the crystal packing of this compound derivatives?

  • Answer : N—H···O hydrogen bonds (2.85–3.10 Å) drive dimerization, creating centrosymmetric units. For example:

  • In ethyl N-(3,5-dimethylphenyl)succinamate, dimers stack via van der Waals forces, forming layered structures .
  • In sulfonamide derivatives, hydrogen bonds connect dimers into 1D chains, influencing solubility and thermal stability .

Q. How does the presence of electron-withdrawing/donating groups on the aryl ring affect the biological activity of this compound analogues?

  • Answer : In photosynthesis-inhibiting carboxamides, 3,5-dimethyl groups enhance lipophilicity, improving membrane permeability. Substitution at meta positions increases electron-withdrawing effects, boosting inhibitory activity (IC50_{50} ~10 µM in spinach chloroplasts). Analogues with electron-donating groups (e.g., -OCH3_3) show reduced potency due to decreased electrophilicity .

Methodological Considerations

Q. What computational methods are suitable for predicting the binding affinity of this compound derivatives in drug design?

  • Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HIV-1 reverse transcriptase). Benchmark against known ligands (e.g., 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]indole-2-carboxyamide, ΔG = -7.8 kcal/mol) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic prioritization .

Q. What are the key considerations in designing experiments to assess the inhibitory activity of this compound on photosynthetic electron transport?

  • Answer :

  • Assay Design : Use spinach chloroplasts and measure oxygen evolution under controlled light (500 µmol photons m2^{-2}s1^{-1}) .
  • Controls : Include DCMU (a known PET inhibitor) as a positive control.
  • Dose-Response : Test concentrations from 1–100 µM to determine IC50_{50}.
  • Structure-Activity Analysis : Compare analogs with varied substituents (e.g., 3,5-difluoro vs. 3,5-dimethyl) to isolate electronic vs. steric effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,5-dimethylphenyl)formamide
Reactant of Route 2
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N-(3,5-dimethylphenyl)formamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.